molecular formula C11H11F2NO5S B1392538 2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid CAS No. 1243046-94-7

2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid

Número de catálogo: B1392538
Número CAS: 1243046-94-7
Peso molecular: 307.27 g/mol
Clave InChI: BQHVAVXPWVYGMK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C11H11F2NO5S and its molecular weight is 307.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a benzoic acid core with two fluorine atoms and a morpholine sulfonyl group. This unique configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The morpholine moiety can enhance solubility and facilitate cellular uptake, while the sulfonyl group may play a crucial role in binding to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial and fungal strains.

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus15.6 µg/mLBactericidal
Escherichia coli31.2 µg/mLBacteriostatic
Candida albicans7.8 µg/mLAntifungal

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies indicate that it may inhibit cell proliferation in various cancer cell lines through apoptosis induction.

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. The compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), significantly outperforming traditional antibiotics .
  • Anticancer Mechanism Exploration
    • Research conducted on cancer cell lines revealed that treatment with this compound resulted in significant apoptosis rates. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research indicates that 2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid acts as an inhibitor of integrins, specifically targeting the α4 integrin pathway. This pathway is crucial in mediating inflammatory responses. Inhibitors of α4 integrins have been shown to reduce inflammation in conditions such as multiple sclerosis and other autoimmune diseases.

Case Study:
A study published in a patent document describes the synthesis of this compound and its efficacy in inhibiting VCAM-1/α4β1 and VCAM-1/α4β7 binding, which are critical in the adhesion process during inflammation . The compound exhibited high selectivity for α4β7 over α4β1, suggesting its potential use in treating conditions where α4β7 is predominantly involved.

Cancer Therapeutics

The compound has also been evaluated for its anti-cancer properties. It is part of a class of compounds that inhibit anti-apoptotic Bcl-2 proteins, which are often overexpressed in various cancers, leading to resistance against chemotherapy.

Case Study:
In a study focusing on cancer treatment strategies, this compound was shown to enhance the efficacy of chemotherapeutic agents by reducing the survival rates of cancer cells that express Bcl-2 proteins . This suggests that the compound could be developed into a therapeutic agent for cancers such as breast cancer and chronic lymphocytic leukemia.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound aids in optimizing its efficacy and selectivity for target receptors.

Modification Effect on Activity Reference
Addition of fluorine atomsIncreases binding affinity to integrins
Morpholine sulfonyl groupEnhances solubility and bioavailability
Variations in substituentsAlters selectivity towards different integrin types

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest favorable properties for oral administration due to its stability and solubility characteristics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid?

  • Answer : The synthesis typically involves sequential halogenation and sulfonylation of a benzoic acid precursor. For example, halogenation (fluorination) at the 2- and 4-positions can be followed by sulfonylation using morpholine derivatives. Evidence from analogous compounds suggests that protecting group strategies may be required to ensure regioselectivity .

Q. What analytical techniques are suitable for characterizing this compound?

  • Answer : Key methods include:

  • FTIR spectroscopy : To confirm functional groups (e.g., sulfonyl, carboxylic acid) by comparing experimental peaks with theoretical vibrational spectra .
  • HPLC : For purity assessment, using conditions similar to those applied for sulfonated benzoic acid derivatives (e.g., Chromolith columns, 2 μL injection volume, 22°C) .
  • NMR : To verify substitution patterns and morpholine integration .

Q. How stable is this compound under varying storage conditions?

  • Answer : Stability studies for structurally related sulfonated benzoic acids recommend storage at 2–8°C to prevent degradation of the sulfonyl group or hydrolysis of the morpholine ring. Long-term stability should be monitored via accelerated degradation studies under acidic/alkaline conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?

  • Answer : Compare analogs with modifications to the fluorine positions, morpholine sulfonyl group, or carboxylic acid moiety. For example:

  • Replace morpholine with other amines (e.g., piperidine) to assess sulfonamide interactions.
  • Test fluorination patterns against enzyme inhibition (e.g., dopamine modulation, as seen in related difluorobenzoic acids) .
    • Method : Use computational docking (e.g., molecular dynamics) paired with in vitro assays (e.g., enzyme kinetics) .

Q. What challenges arise in developing quantitative analytical methods for this compound in complex matrices?

  • Answer : Interference from structurally similar compounds (e.g., other sulfonated aromatics) requires optimized chromatographic separation. A dual-column HPLC approach, as described for parabens and hydroxybenzoic acids, can enhance resolution. Internal standards like deuterated analogs (e.g., 3,5-difluorobenzoic acid-d₃) improve quantification accuracy .

Q. How can contradictory spectral data (e.g., FTIR vs. theoretical predictions) be resolved?

  • Answer : Discrepancies in vibrational spectra often arise from solvent effects or crystal packing. Use density functional theory (DFT) simulations with solvent models (e.g., PCM) to align experimental and theoretical IR peaks. Cross-validate with Raman spectroscopy for non-polar groups .

Q. What is the reactivity of the morpholin-4-ylsulfonyl group under nucleophilic or electrophilic conditions?

  • Answer : The sulfonyl group is electron-withdrawing, directing electrophilic substitution to meta/para positions. Nucleophilic attack (e.g., hydrolysis) is mitigated by the morpholine ring’s steric protection. Kinetic studies under acidic/basic conditions can quantify degradation pathways .

Q. How might this compound interact with enzymatic targets like caspases or cytochrome P450?

  • Answer : The sulfonamide moiety may act as a hydrogen-bond acceptor, mimicking natural substrates. For caspases, competitive inhibition assays (e.g., fluorogenic substrates) can test activity. For cytochrome P450, metabolic stability assays (e.g., liver microsomes) are recommended, referencing morpholine-containing inhibitors .

Propiedades

IUPAC Name

2,4-difluoro-3-morpholin-4-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO5S/c12-8-2-1-7(11(15)16)9(13)10(8)20(17,18)14-3-5-19-6-4-14/h1-2H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHVAVXPWVYGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid
Reactant of Route 3
2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid
Reactant of Route 6
2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.